molecular formula C24H23ClN4O4 B11570936 (2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide

(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide

Cat. No.: B11570936
M. Wt: 466.9 g/mol
InChI Key: KMBODMSTBIDKAK-SAPNQHFASA-N
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Description

The compound (2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidin-4-one core, a chlorophenoxy group, and a cyano group, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core, the introduction of the chlorophenoxy group, and the addition of the cyano and propan-2-yloxypropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing, to ensure high yield and purity. Optimization of reaction conditions and the use of efficient purification techniques, such as chromatography, would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

Molecular Formula

C24H23ClN4O4

Molecular Weight

466.9 g/mol

IUPAC Name

(E)-3-[2-(2-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide

InChI

InChI=1S/C24H23ClN4O4/c1-16(2)32-13-7-11-27-22(30)17(15-26)14-18-23(33-20-9-4-3-8-19(20)25)28-21-10-5-6-12-29(21)24(18)31/h3-6,8-10,12,14,16H,7,11,13H2,1-2H3,(H,27,30)/b17-14+

InChI Key

KMBODMSTBIDKAK-SAPNQHFASA-N

Isomeric SMILES

CC(C)OCCCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3Cl)/C#N

Canonical SMILES

CC(C)OCCCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3Cl)C#N

Origin of Product

United States

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